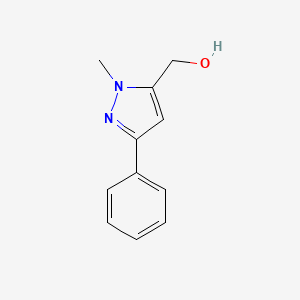

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol

Description

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol (CAS: 864068-97-3) is a pyrazole derivative with a hydroxymethyl group at position 5, a methyl group at position 1, and a phenyl substituent at position 3. Its molecular formula is C₁₁H₁₂N₂O, and it has a molecular weight of 188.23 g/mol . This compound is widely used in medicinal chemistry as a building block for synthesizing bioactive molecules, such as the ADAMTS7 inhibitor BAY-9835 . Its structure allows for versatile reactivity, particularly at the hydroxymethyl group, which can undergo functionalization (e.g., oxidation, esterification) to generate derivatives with varied biological or material applications .

Properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-10(8-14)7-11(12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHZYDGKXPVLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428772 | |

| Record name | (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864068-97-3 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Using Lawesson's Reagent

A patented process for related pyrazole derivatives involves cyclizing a precursor compound in the presence of Lawesson's reagent, which acts as a cyclization agent to form the pyrazole ring efficiently without the use of toxic solvents like pyridine. This method improves yield and purity compared to traditional cyclization with phosphorus oxychloride in pyridine, which is time-consuming and less environmentally friendly.

Hydrazine Condensation and Cyclization

The synthesis often starts with the condensation of phenylhydrazine with a methylated β-dicarbonyl compound to form a hydrazone intermediate. Subsequent cyclization under acidic or dehydrating conditions yields the pyrazole ring. The hydroxymethyl group at the 5-position can be introduced by selective reduction or functional group transformation of a precursor aldehyde or ester group attached to the pyrazole ring.

Purification and Isolation

After synthesis, the compound is typically purified by crystallization or recrystallization from solvents such as ethanol or toluene. Washing with aqueous solutions (e.g., sodium bicarbonate or sodium chloride) and drying under controlled temperature conditions ensures high purity and yield.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of phenylhydrazine with methylated β-dicarbonyl compound | Phenylhydrazine, β-dicarbonyl, acidic medium | Forms hydrazone intermediate |

| 2 | Cyclization to form pyrazole ring | Lawesson's reagent or phosphorus oxychloride | Lawesson's reagent preferred industrially for safety and yield |

| 3 | Introduction of hydroxymethyl group at 5-position | Reduction or functional group transformation | May involve selective reduction steps |

| 4 | Purification | Crystallization, washing with aqueous solutions | Use of ethanol, toluene, sodium bicarbonate wash |

| 5 | Drying and isolation | Controlled temperature drying (40-50°C) | Ensures removal of solvents and impurities |

Research Findings and Industrial Considerations

- The use of Lawesson's reagent for cyclization avoids toxic solvents and improves the industrial scalability of the synthesis.

- Washing organic layers with aqueous sodium bicarbonate and sodium chloride solutions at controlled temperatures enhances purity by removing acidic and polar impurities.

- Controlled cooling and stirring steps during crystallization optimize crystal formation and yield.

- The molecular weight of this compound is 188.23 g/mol, and its molecular formula is C11H12N2O, which is consistent with the expected structure after synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol exhibits significant anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for cancer cell proliferation. Studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells, making this compound a candidate for further development in cancer therapeutics.

Case Study:

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The compound's ability to disrupt metabolic pathways associated with tumor growth was highlighted as a key factor in its efficacy.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic processes, which could be leveraged for therapeutic interventions in metabolic disorders and other diseases.

Material Science Applications

In addition to its medicinal properties, this compound has potential applications in material science. Its structural characteristics allow it to be used in the synthesis of novel materials with specific properties.

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functionalized polymers and other advanced materials. Its reactivity can be exploited in various chemical reactions to create materials with desirable physical and chemical properties, such as enhanced thermal stability or electrical conductivity .

Mechanism of Action

The mechanism of action of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol, highlighting differences in substituents, molecular properties, and applications:

Key Findings from Comparative Studies:

Substituent Effects on Reactivity: The hydroxymethyl group in this compound facilitates derivatization into esters or ketones, as demonstrated in the synthesis of BAY-9835 (59–69% yield for key steps) .

Positional Isomerism :

- The 3-phenyl vs. 5-phenyl isomers exhibit distinct melting points (120–122°C vs. 95–97°C), suggesting differences in crystal packing and intermolecular forces .

Functional Group Variations: Amine derivatives (e.g., 5-Phenyl-1H-pyrazole-3-methanamine) enable nucleophilic substitution reactions, expanding utility in coordination chemistry or peptide coupling . Fluorinated analogs (e.g., [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol) may enhance blood-brain barrier penetration due to increased lipophilicity .

Biological Activity: Pyrazole methanol derivatives are critical in drug discovery. For example, this compound was used to synthesize acrylamide derivatives targeting oncogenic K-Ras .

Biological Activity

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 188.23 g/mol. The structure contains a pyrazole ring with a methyl and phenyl group at specific positions, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival, suggesting potential applications in oncology .

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by enhancing caspase activity, which is crucial for programmed cell death .

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties . For instance:

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound may also possess anti-inflammatory properties . Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation:

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

- Microtubule Destabilization : A study reported that certain pyrazole derivatives could destabilize microtubules at concentrations as low as 20 µM, indicating their potential as chemotherapeutic agents .

- Caspase Activation : In cellular assays, compounds similar to this compound enhanced caspase activity significantly in breast cancer cells, confirming their role in inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol, and how is purity validated?

- Synthesis : A common method involves condensation of 1-methyl-3-phenyl-1H-pyrazole with formaldehyde under acidic or basic conditions, followed by reduction of the intermediate aldehyde to the alcohol. Alternative routes may use hydride reduction of ester or nitrile precursors .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity. Complementary techniques include Karl Fischer titration for water content and ICP-MS for trace metal analysis .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- 1H/13C NMR : Key signals include the pyrazole ring protons (δ 6.5–7.5 ppm) and the methylene group adjacent to the hydroxyl (δ ~4.5 ppm). The hydroxyl proton may appear as a broad singlet (~δ 2.5 ppm) in DMSO-d6 .

- IR Spectroscopy : Strong O–H stretching (~3200–3400 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported dihedral angles of the pyrazole ring substituents?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using a Stoe IPDS-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is ideal. Refinement via SHELXL-2018/3 accounts for thermal motion and hydrogen bonding .

- Analysis : Dihedral angles between the pyrazole ring and substituents (e.g., phenyl, methyl groups) are calculated using ORTEP-3. Discrepancies may arise from intermolecular interactions (e.g., O–H···N hydrogen bonds) or crystal packing effects .

Q. What computational approaches predict the electronic properties of this compound?

- DFT Studies : Gaussian 09 with B3LYP/6-311++G(d,p) basis sets optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO). Solvent effects (e.g., ethanol) are modeled via the polarizable continuum model (PCM) .

- Applications : Charge distribution maps identify nucleophilic/electrophilic sites for derivatization, aiding in designing bioactive analogs .

Q. How can reaction byproducts during synthesis be minimized or characterized?

- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., unreacted aldehyde or over-reduced products). TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

- Optimization : Adjust stoichiometry (e.g., excess NaBH4 for complete reduction) or employ column chromatography (silica gel, gradient elution) for purification .

Q. What mechanistic insights explain the regioselectivity of pyrazole ring substitutions in derivatives?

- Electrophilic Substitution : The C-5 position of the pyrazole ring is more reactive due to electron-donating effects of the methyl group. This is confirmed by NMR tracking of deuterium exchange experiments .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-3 requires Pd(PPh3)4 and arylboronic acids, with regiochemistry verified by NOESY correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.